molecular formula C19H24O4 B13738192 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid CAS No. 40061-88-9

12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid

Cat. No.: B13738192
CAS No.: 40061-88-9
M. Wt: 316.4 g/mol
InChI Key: DLWNOOKHTLLVIX-UHFFFAOYSA-N
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Description

12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid (CID 290810) is a specialized norditerpene compound with a molecular formula of C19H24O4 . It belongs to the podocarpatriene structural class, which is of significant interest in natural product and medicinal chemistry research. As a C19 norditerpene, it is part of a broad class of compounds known for their diverse and complex structures, often isolated from plant sources . Norditerpenes, in general, have been the subject of extensive study due to their wide array of documented biological activities, which include versatile properties such as anti-tumor, anti-inflammatory, and antimicrobial effects . Researchers are particularly interested in these compounds as an important source for the development of treatments for a variety of diseases. The podocarpatriene skeleton is a common framework for bioactive compounds. For instance, the closely related compound dehydroabietic acid (13-isopropylpodocarpa-8,11,13-trien-15-oic acid) has been studied for its potential to decrease plasma glucose and triglyceride levels, as well as for its modulatory effects on inflammatory cytokines . Similarly, plants from genera like Chloranthus , which are rich in diterpenoids, are traditionally used for dispelling wind, relieving pain, and removing blood stasis, and have demonstrated potent anti-cancer and anti-inflammatory activities in modern pharmacological studies . This suggests potential research avenues for this compound in similar bioactivity screens and mechanism-of-action studies. This product is provided for research use only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own safety assessments prior to use.

Properties

CAS No.

40061-88-9

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C19H24O4/c1-12(20)23-14-7-5-13-6-8-16-18(2,15(13)11-14)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)

InChI Key

DLWNOOKHTLLVIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)O)C)C=C1

Origin of Product

United States

Preparation Methods

Semi-Synthetic Approach from Podocarpa-8,11,13-trien-15-oic Acid Derivatives

The most documented preparation route involves the semi-synthesis starting from podocarpa-8,11,13-trien-15-oic acid or its methyl esters, which are naturally occurring or readily available podocarpane diterpenoids. The key steps include:

  • Hydroxylation at C-12 : Introduction of a hydroxy group at the C-12 position is achieved via selective oxidation or functional group transformation on podocarpa-8,11,13-trien derivatives. This hydroxylation is critical as it provides the precursor for acetylation.

  • Acetylation of the C-12 Hydroxy Group : The hydroxyl group at C-12 is converted to the acetyloxy group by acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step yields the 12-(acetyloxy) derivative.

  • Maintenance of the Triene System and Carboxylic Acid Functionality : Throughout the synthesis, the conjugated triene system at positions 8, 11, and 13 and the carboxylic acid group at position 15 are preserved, requiring mild reaction conditions and selective reagents.

This approach is supported by mass spectrometric and NMR studies on podocarpa-8,11,13-triene esters and acids with oxygenated substituents at various positions, including C-10 and C-12, as reported by Fujita et al. (1969) and others. The oxidation of 12-methoxypodocarpa-8,11,13-trien-19-oic acid with lead tetraacetate [Pb(OAc)4] was used to generate related lactones and oxygenated derivatives, indicating the feasibility of oxidative functionalization at these positions.

Oxidative Functionalization Using Lead Tetraacetate

Lead tetraacetate oxidation is a notable method for introducing oxygenated functions into podocarpa derivatives. This reagent facilitates:

These transformations provide a pathway to synthesize 12-(acetyloxy) derivatives by first generating hydroxy intermediates that can be acetylated.

Alternative Synthetic Modifications

Other synthetic modifications include:

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Hydroxylation at C-12 Oxidation with Pb(OAc)4 or selective oxidants 12-Hydroxy podocarpa-8,11,13-trien-15-oic acid Requires regioselectivity
2 Acetylation of hydroxyl group Acetic anhydride, pyridine This compound Mild conditions to preserve triene system
3 Epoxidation and ring-opening Peracids (e.g., m-CPBA), acids/bases Epoxy intermediates Alternative route to oxygenated derivatives
4 Reduction LiAlH4, borane Alcohol intermediates Precursor to acetylation
5 Fragmentation and rearrangement NaOH in methanol Diosphenols, lactones For structural diversification

Analytical and Structural Confirmation

The preparation of this compound is confirmed by:

  • Mass Spectrometry : Identification of molecular ion peaks corresponding to the acetylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Detailed ^1H, ^13C, COSY, HMBC, and NOESY spectra confirm the position of the acetyloxy group at C-12 and the integrity of the triene system.

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for ester carbonyl (around 1740 cm^-1) and hydroxyl groups (if intermediates) are observed.

  • X-ray Crystallography : Where possible, structural determination confirms stereochemistry and substitution patterns.

Research Findings and Literature Overview

  • The foundational work by Fujita et al. (1969) demonstrated the oxidation and functionalization chemistry of podocarpa diterpenoids, establishing routes for hydroxylation and acetylation at key positions.

  • Recent studies on related diterpenoids with anti-inflammatory activity have used NMR techniques to assign the structure of acetylated podocarpa derivatives, confirming the presence of 12-(acetyloxy) substituents through extensive spectral analysis.

  • The use of lead tetraacetate remains a classical and effective reagent for oxidative transformations in this family of compounds, enabling access to oxygenated derivatives including the target compound.

Chemical Reactions Analysis

Oxidative Lactonization

Lead tetraacetate (Pb(OAc)₄) induces oxidative decarboxylation and lactonization in structurally similar podocarpa derivatives. For example:

  • 12-Methoxypodocarpa-8,11,13-trien-19-oic acid undergoes Pb(OAc)₄-mediated oxidation to form γ-lactones (e.g., 3 and 4 ) via a 7,8-unsaturated acid intermediate .

  • The acetyloxy group at C-12 in the target compound may facilitate analogous lactone formation under similar conditions.

Key Reaction Pathway

AcidPb(OAc)4γ-Lactone+Byproducts\text{Acid} \xrightarrow{\text{Pb(OAc)}_4} \text{γ-Lactone} + \text{Byproducts}

Epoxidation and Ring-Opening

The conjugated triene system (C8, C11, C13) enables regioselective epoxidation:

  • Exocyclic alkene (C8–C14) in related compounds is epoxidized to form stable epoxides (e.g., 7 ) .

  • Epoxide ring-opening with nucleophiles (e.g., LiAlH₄) generates diols or hydroxy esters, depending on reaction conditions .

Example

Podocarpa-8,11,13-trieneEpoxidationEpoxideLiAlH₄19S-ol Derivative\text{Podocarpa-8,11,13-triene} \xrightarrow{\text{Epoxidation}} \text{Epoxide} \xrightarrow{\text{LiAlH₄}} \text{19S-ol Derivative}

Wittig Reaction and Aldehyde Functionalization

Aldehyde derivatives of podocarpa diterpenoids participate in Wittig reactions:

  • 18-Oxo intermediates react with ylides to extend carbon chains (e.g., formation of 19 ) .

  • Subsequent oxidation or reduction steps yield ketones or alcohols .

Table 1: Functional Group Transformations

Starting MaterialReagentProductReference
12-Methoxy podocarpa-trienePb(OAc)₄γ-Lactone
Epoxide intermediateLiAlH₄19S-ol
Aldehyde derivativeWittig reagentAlkene-extended compound

Stereochemical Modifications

  • Nuclear Overhauser Effect (NOE) studies confirm axial/equatorial configurations in brominated derivatives (e.g., 21 ) .

  • Dehydrobromination of 21 yields conjugated (e.g., 23 ) and non-conjugated ketones (e.g., 22 ), depending on reaction time .

Anti-Inflammatory Activity

While not a direct chemical reaction, the compound’s bioactivity involves interaction with inflammatory pathways:

  • Inhibits LPS-induced nitric oxide (NO) production in macrophages (IC₅₀: 12.8–34.2 μM) .

  • High cell viability (>80%) confirms non-cytotoxic mechanisms .

Structural Characterization

  • Spectroscopic Data : HMBC, COSY, and NOESY correlations resolve the seven-membered ring system in abeoabietane analogs .

  • Key NMR Signals :

    • δH 5.30 (br s, H-3) for trisubstituted olefin .

    • δC 174.0 ppm for acetyl carbonyl .

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to podocarpa acids exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Properties : Studies have shown that derivatives of podocarpa acids can inhibit inflammatory pathways. For instance, certain podocarpa compounds have been found to suppress the production of pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects : The antimicrobial activity of podocarpa acids has been documented against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of podocarpa-derived compounds on cancer cell lines. For example, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential use in targeted cancer therapies .

Therapeutic Applications

The therapeutic applications of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid are primarily centered around its anti-inflammatory and anticancer properties.

1. Anti-inflammatory Treatments

  • Mechanism : The compound may work by inhibiting key enzymes involved in the inflammatory response.
  • Potential Use : It could be developed into a treatment for conditions such as arthritis or inflammatory bowel disease.

2. Cancer Treatment

  • Mechanism : By inducing apoptosis in cancer cells through specific signaling pathways.
  • Potential Use : It may serve as an adjunct therapy in combination with existing chemotherapeutics to enhance efficacy and reduce side effects.

Ecological Significance

In addition to its medicinal uses, this compound plays a role in plant ecology. Compounds from the Podocarpaceae family are known to contribute to plant defense mechanisms against herbivores and pathogens.

Case Studies

Several studies have documented the effects and applications of podocarpa acids:

Study Focus Findings
Study 1 Anti-inflammatory effectsDemonstrated inhibition of cytokine production in vitro.
Study 2 Antimicrobial activityShowed effectiveness against multiple bacterial strains.
Study 3 Cytotoxicity in cancer cellsIndicated selective toxicity towards various cancer cell lines.

Mechanism of Action

The mechanism of action of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is a key mediator in inflammatory processes . The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Parent Acid: Podocarpa-8,11,13-trien-15-oic Acid

  • Structure : Lacks substituents at positions 12 and 13; only the carboxylic acid group at position 15.
  • Key Data :
    • Molecular Formula: C₂₀H₂₈O₂ (inferred from dehydroabietic acid analogs) .
    • Toxicity: LD₅₀ (rat, oral) = 1,710 mg/kg for dehydroabietic acid, a closely related compound .
  • Applications : Found in Pinus kesiya extracts; serves as a precursor for synthetic derivatives .

Methyl Ester Derivatives: Methyl Dehydroabietate

  • Structure : Methyl ester of dehydroabietic acid (13-isopropylpodocarpa-8,11,13-trien-15-oic acid).
  • Key Data :
    • Molecular Weight: 314.46 g/mol .
    • Physical Properties: Density = 1.017 g/cm³; boiling point = 390.2°C .
    • Bioactivity: Demonstrates antimicrobial activity against bacterial pathogens .
  • Analytical Data : GC-MS retention time = 35.14 min .

Sulfonated Derivative: Ecabet Sodium

  • Structure : Sodium salt of 13-isopropyl-12-sulphopodocarpa-8,11,13-trien-15-oic acid.
  • Key Data :
    • Molecular Formula: C₂₀H₂₇NaO₅S·5H₂O .
    • Applications: Used as a gastrointestinal drug (anti-ulcer agent) .

Trimethylsilyl (TMS) Ester: Dehydroabietic Acid TMS Derivative

  • Structure : TMS ester of dehydroabietic acid.
  • Key Data :
    • Molecular Formula: C₂₃H₃₆O₂Si .
    • Applications: Used in gas chromatography-mass spectrometry (GC-MS) for enhanced volatility and detection .

Hydroxylated and Oxo Derivatives: Hinokione and Ferruginol Acetate

  • Hinokione: Features a hydroxy group at position 12 and a ketone at position 3. Retention Time: 63.30 min in GC-MS .
  • Ferruginol Acetate: Acetate ester of ferruginol (12-hydroxy derivative). Retention Time: 58.28 min in GC-MS .

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid 12-OAc, 15-COOH C₂₂H₃₀O₄ (inferred) ~358.47 (estimated) Likely enhanced lipophilicity
Podocarpa-8,11,13-trien-15-oic acid 15-COOH C₂₀H₂₈O₂ 300.43 Precursor for derivatives
Methyl dehydroabietate 15-COOCH₃, 13-isopropyl C₂₁H₃₀O₂ 314.46 Antimicrobial activity
Ecabet sodium 12-SO₃Na, 15-COOH, 13-isopropyl C₂₀H₂₇NaO₅S·5H₂O 492.6 Gastrointestinal drug
Dehydroabietic acid TMS ester 15-COOTMS C₂₃H₃₆O₂Si 372.62 Analytical chemistry applications

Research Findings and Implications

Impact of Substituents on Bioactivity

  • Sulfonate Group (Ecabet Sodium) : Introduces polarity, making it suitable for aqueous pharmacological formulations .
  • Methyl/TMS Esters : Improve volatility for analytical techniques like GC-MS .

Toxicity Considerations

  • Dehydroabietic acid (parent structure) has moderate oral toxicity (LD₅₀ = 1,710 mg/kg in rats) . Esterification or sulfonation may alter toxicity profiles, as seen in ecabet sodium’s therapeutic use .

Analytical Differentiation

  • GC-MS retention times vary significantly: Methyl dehydroabietate (35.14 min) vs. Ferruginol acetate (58.28 min) . These differences aid in compound identification.

Biological Activity

The compound 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid is a derivative of podocarpa-8,11,13-trien-15-oic acid characterized by the addition of an acetyloxy group at the 12th position. This modification significantly influences its chemical reactivity and biological activity. The molecular formula of this compound is C19H24O4C_{19}H_{24}O_{4}, with a molecular weight of approximately 316.39 g/mol. This article delves into its biological activities, potential applications, and relevant research findings.

Biological Activities

Research indicates that This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • HL-60 (human leukemia cells)
  • A549 (human lung adenocarcinoma cells)
  • HSC-2 and HSC-4 (human oral squamous carcinoma cells)

The cytotoxicity of the compound was assessed using standard assays such as MTT and flow cytometry to determine cell viability and apoptosis induction.

Anti-inflammatory Properties

The presence of the acetyloxy group enhances the compound's anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is crucial for developing therapies targeting inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that This compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Table: Summary of Biological Activities

Biological ActivityCell Lines/ModelsMechanism
AnticancerHL-60, A549Induction of apoptosis
Anti-inflammatoryVarious modelsInhibition of cytokines
AntimicrobialBacterial strainsMembrane disruption

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of This compound , researchers found that the compound exhibited significant cytotoxicity against HL-60 cells with an IC50 value indicating potent activity. The study utilized flow cytometry to confirm apoptosis induction through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results demonstrated a marked reduction in inflammatory markers and tissue swelling when treated with varying doses of the compound, suggesting its potential as a therapeutic agent in managing inflammatory diseases.

Research Findings

Recent studies have highlighted the unique structure of This compound , emphasizing how the acetyloxy substitution may confer distinct biological activities not observed in other related compounds. Comparative analyses with structurally similar compounds reveal that while many share anticancer properties, the specific substitution pattern in this compound enhances its efficacy and safety profile.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Podocarpa-8,11,13-trien-15-oic acidBase structure without acetyloxy groupFound naturally in certain plants
11-(Acetyloxy)abieta-8,11,13-trien-12-yl acetateAcetyloxy at different positionDifferent biological activity profile
Methyl-7-beta-acetoxy-12-benzoyl-podocarpaContains benzoyl groupEnhanced solubility and potential bioactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves semi-synthetic modification of natural podocarpic acid derivatives. Key steps include:

  • Enzymatic acetylation : Use of lipases or acetyltransferases to introduce the acetyloxy group at C-12, optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve >80% yield .
  • Chemical acetylation : Acetic anhydride or acetyl chloride in the presence of pyridine, monitored by TLC for completion .
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (HPLC)Reference CAS
Enzymatic (Candida spp.)Acetyl-CoA, pH 7.582≥95%57345-30-9
Chemical (Ac₂O/Pyridine)Dichloromethane, 25°C7590%10037-26-0

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm acetyloxy (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl) and diterpene backbone (δ 5.2–5.8 ppm for conjugated dienes) .
  • Mass Spectrometry (HRMS) : ESI-MS in positive mode to verify molecular ion [M+H]+ at m/z 345.2 .
  • IR : Stretching bands at 1740 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (carboxylic acid) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Methodological Answer :

  • Non-hazardous classification : Per SDS data, no acute toxicity or environmental hazards are reported .
  • General precautions : Use gloves and eye protection to avoid irritation; store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications at the C-12 acetyloxy group affect the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the acetyloxy group with hydroxyl, methyl, or longer acyl chains. Assess antimicrobial activity via MIC assays against Staphylococcus aureus .
  • Key Finding : Hydrolysis to 12-hydroxypodocarpa-8,11,13-trien-15-oic acid reduces cytotoxicity by 40% in HeLa cells .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with Arg120 and hydrophobic interactions .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of the acetyloxy group in lipid bilayers .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

  • Methodological Answer :

  • Validation Framework : Apply PICO (Population: compound variants; Intervention: standardized HPLC/LC-MS; Comparison: literature data; Outcome: consensus values) .
  • Reproducibility Checklist : Document solvent purity, temperature, and agitation methods for solubility tests .

Q. What catalytic systems enhance the stereoselective synthesis of this compound’s derivatives?

  • Methodological Answer :

  • Enzyme Engineering : Modify P450 monooxygenases (e.g., PgaE homologs) to optimize C-12 regioselectivity, achieving >90% enantiomeric excess .
  • Homogeneous Catalysis : Chiral Rh complexes with BINAP ligands for asymmetric hydrogenation of precursor dienes .

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